4-(Chloromethyl)benzo[d]oxazole
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Overview
Description
4-(Chloromethyl)benzo[d]oxazole is a heterocyclic compound that features a benzoxazole ring substituted with a chloromethyl group. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the chloromethyl group enhances the reactivity of the compound, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)benzo[d]oxazole typically involves the reaction of ortho-aminophenol with chloroacetic acid in the presence of a dehydrating agent. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzoxazole ring. The chloromethyl group is introduced via chloromethylation using formaldehyde and hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 4-(Chloromethyl)benzo[d]oxazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Major Products:
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include oxides and other oxidized derivatives.
Reduction: Products include methylated derivatives and other reduced forms.
Scientific Research Applications
4-(Chloromethyl)benzo[d]oxazole has a wide range of applications in scientific research:
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)benzo[d]oxazole involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymes or disruption of cellular processes. The benzoxazole ring can interact with specific receptors or enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Benzoxazole: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
4-Methylbenzo[d]oxazole: Contains a methyl group instead of a chloromethyl group, resulting in different reactivity and biological activity.
2-(Chloromethyl)benzo[d]oxazole: The chloromethyl group is positioned differently, leading to variations in chemical behavior and applications.
Uniqueness: 4-(Chloromethyl)benzo[d]oxazole is unique due to the presence of the chloromethyl group, which enhances its reactivity and makes it a versatile intermediate in chemical synthesis. Its diverse applications in chemistry, biology, medicine, and industry further highlight its significance .
Biological Activity
4-(Chloromethyl)benzo[d]oxazole, also known as 2-Chloro-4-(chloromethyl)benzo[d]oxazole, is a heterocyclic compound that has garnered attention for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the current research findings on the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C10H8ClN2O, with a molecular weight of approximately 233.49 g/mol. The structure consists of a benzene ring fused to an oxazole ring, with a chloromethyl group attached to the benzene moiety. This unique arrangement contributes to its reactivity and biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including Gram-positive bacteria like Bacillus subtilis and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were determined using the tube dilution technique. The results demonstrated that this compound effectively inhibited bacterial growth, particularly against E. coli and S. aureus.
Bacterial Strain | MIC (µM) |
---|---|
Bacillus subtilis | 15 |
Escherichia coli | 20 |
Pseudomonas aeruginosa | 17 |
The mechanism of action involves disrupting the integrity of microbial cell membranes, leading to cell lysis and death.
Antifungal Activity
In addition to its antibacterial effects, this compound has shown antifungal activity against strains such as Candida albicans and Aspergillus niger. The compound's efficacy was compared to standard antifungal agents like fluconazole, revealing promising results that warrant further investigation into its potential as an antifungal treatment .
Anticancer Activity
The anticancer properties of this compound have been explored in various studies, particularly against human colorectal carcinoma cells (HCT116). The Sulforhodamine B (SRB) assay was utilized to determine the compound's cytotoxicity, yielding an IC50 value of approximately 24.5 µM, which is comparable to that of standard chemotherapeutics like 5-fluorouracil (IC50=29.2 µM) .
The proposed mechanism involves inducing apoptosis in cancer cells by disrupting critical cellular pathways that regulate cell growth and survival. Specifically, it has been shown to interfere with the NF-κB signaling pathway, which plays a crucial role in cancer cell proliferation and resistance to apoptosis .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. SAR studies indicate that the presence of electron-withdrawing groups enhances antibacterial and anticancer activities. For instance, compounds with additional halogen substitutions or functional groups at specific positions on the oxazole ring have demonstrated improved efficacy against various biological targets .
Case Studies
- Antimicrobial Efficacy : A recent study demonstrated that derivatives of this compound exhibited enhanced antibacterial activity when modified with methoxy groups. These modifications improved interactions with bacterial enzymes and increased lipophilicity, leading to better bioavailability .
- Anticancer Potential : A comparative study involving several benzoxazole derivatives revealed that those containing additional hydroxyl or methoxy groups showed significantly higher cytotoxicity against HCT116 cells. This suggests that strategic modifications can lead to more potent anticancer agents .
Properties
Molecular Formula |
C8H6ClNO |
---|---|
Molecular Weight |
167.59 g/mol |
IUPAC Name |
4-(chloromethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C8H6ClNO/c9-4-6-2-1-3-7-8(6)10-5-11-7/h1-3,5H,4H2 |
InChI Key |
MOMNEVLZRPDBQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC=N2)CCl |
Origin of Product |
United States |
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